2-Methyl-2-(4-methylphenoxy)propanoic acid
Overview
Description
2-Methyl-2-(4-methylphenoxy)propanoic acid is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is a derivative of phenoxypropanoic acid and is known for its applications in various fields, including chemistry and biology.
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
More studies are required to elucidate the pathways and their downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-(4-methylphenoxy)propanoic acid can be synthesized through the reaction of p-cresol with acetone in the presence of a strong acid catalyst . The reaction involves the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow processes. The raw materials, p-cresol and acetone, are fed into the reactor along with the acid catalyst. The reaction mixture is then subjected to controlled heating and stirring to ensure complete conversion. The product is purified through distillation and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(4-methylphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenoxy group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Halogenation reactions can be performed using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of this compound ketone or carboxylic acid derivatives.
Reduction: Formation of 2-methyl-2-(4-methylphenoxy)propanol or corresponding alkanes.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
2-Methyl-2-(4-methylphenoxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of herbicides and other agrochemicals.
Comparison with Similar Compounds
2-Methyl-2-(4-methylphenoxy)propanoic acid can be compared with other similar compounds, such as:
2-(4-Chloro-2-methylphenoxy)propanoic acid:
2-(4-Ethylphenoxy)propanoic acid: Another phenoxypropanoic acid derivative with applications in agrochemicals.
2-(2-Methylphenoxy)propanoic acid: Used in the synthesis of pharmaceuticals and other organic compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-methyl-2-(4-methylphenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-4-6-9(7-5-8)14-11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUCRQLGCRZSBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177992 | |
Record name | Propionic acid, 2-methyl-2-(p-tolyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23438-11-1 | |
Record name | 2-Methyl-2-(4-methylphenoxy)propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23438-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propionic acid, 2-methyl-2-(p-tolyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023438111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propionic acid, 2-methyl-2-(p-tolyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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